[4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone
Overview
Description
[4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes azepane, piperazine, and dichlorophenyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of azepane and piperazine derivatives, followed by their coupling with fluoro-nitrophenyl and dichlorophenyl groups under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, halogenating agents for substitution, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, [4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of enzyme inhibition and receptor binding.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of [4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to specific receptor subtypes.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone: A selective and potent monoacylglycerol lipase inhibitor with therapeutic potential in central nervous system disorders.
Azepan-1-yl(4-tert-butylphenyl)methanone: Another compound with a similar azepane and piperazine structure, used in various chemical and biological studies.
Uniqueness
What sets [4-[5-(Azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[4-[5-(azepan-1-yl)-4-fluoro-2-nitrophenyl]piperazin-1-yl]-(2,4-dichlorophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2FN4O3/c24-16-5-6-17(18(25)13-16)23(31)29-11-9-28(10-12-29)21-15-20(19(26)14-22(21)30(32)33)27-7-3-1-2-4-8-27/h5-6,13-15H,1-4,7-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJYNBLYAIUTHQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C(=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)Cl)Cl)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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